molecular formula C14H8F4N2 B560466 2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile

2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile

Cat. No. B560466
M. Wt: 280.22 g/mol
InChI Key: DXQNDKQUHKVTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML318 is a biaryl nitrile compound known for its role as an inhibitor of PvdQ acylase. It has shown significant activity against Pseudomonas aeruginosa, a common bacterium that can cause disease in plants, animals, and humans. ML318 inhibits the production of pyoverdine, a siderophore that bacteria use to scavenge iron from their environment, which is crucial for their growth and virulence .

Scientific Research Applications

ML318 has a wide range of applications in scientific research:

Mechanism of Action

ML318 exerts its effects by inhibiting PvdQ acylase, an enzyme involved in the biosynthesis of pyoverdine. By binding to the acyl-binding site of the enzyme, ML318 prevents the production of pyoverdine, thereby limiting the bacteria’s ability to scavenge iron. This inhibition disrupts the bacterial iron metabolism, leading to reduced growth and virulence of Pseudomonas aeruginosa .

Similar Compounds:

    ML318 Analogues: Compounds with similar biaryl nitrile structures and PvdQ acylase inhibitory activity.

    Other PvdQ Acylase Inhibitors: Compounds that inhibit the same enzyme but may have different structural features.

Uniqueness of ML318:

Safety and Hazards

As with any chemical compound, handling “2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML318 involves the formation of a biaryl nitrile structure. The key steps include:

Industrial Production Methods: While specific industrial production methods for ML318 are not detailed, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes .

Types of Reactions:

    Oxidation: ML318 can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitrile group in ML318 can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQNDKQUHKVTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile
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2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile
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2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile
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2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile
Reactant of Route 6
2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile

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